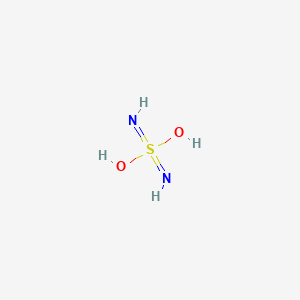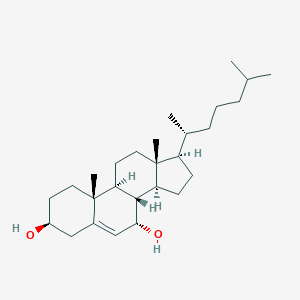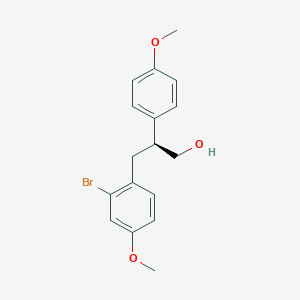
6-Fluoro-2-metilquinolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Fluoro-2-methylquinoline and its derivatives involves several chemical methods. For instance, a key intermediate in the synthesis of flumequine, a compound derived from 6-Fluoro-2-methylquinoline, was synthesized from racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) through resolution with enantiomers of 3-bromocamphor-8-sulfonic acid, with the configurations established by X-ray structures (Bálint et al., 1999). Another study highlighted the unusual phenomena during the resolution of FTHQ, indicating strong kinetics and solvent dependence without solvation, proposing an economic resolution process including a racemization step (Bálint et al., 2002).
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methylquinoline derivatives has been elucidated using various techniques, including X-ray crystallography. For example, the absolute configuration and intermediates in the synthesis of flumequine, derived from 6-Fluoro-2-methylquinoline, were determined by analyzing the X-ray structures of diastereoisomeric salts, showing the importance of molecular structure in the synthesis and application of these compounds (Bálint et al., 1999).
Chemical Reactions and Properties
6-Fluoro-2-methylquinoline undergoes various chemical reactions, leading to the formation of different derivatives with potential applications. The reaction kinetics and solvent dependence during its resolution process were significant, indicating the influence of these factors on the chemical reactions and properties of this compound (Bálint et al., 2002).
Physical Properties Analysis
The physical properties of 6-Fluoro-2-methylquinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in different fields. The crystal engineering tool evidence from packing features in fluorine-substituted isoquinolines showed that fluorine atoms could significantly affect the physical properties of these compounds by influencing their packing features in the crystal lattice (Choudhury & Row, 2006).
Aplicaciones Científicas De Investigación
Farmacología: Agentes antibacterianos
6-Fluoro-2-metilquinolina: desempeña un papel crucial en la síntesis de fluoroquinolonas, una clase de agentes antibacterianos . Estos compuestos son conocidos por su efectividad contra un amplio espectro de infecciones bacterianas. El proceso de transferencia de hidrogenación sin metales utilizando catalizadores de ácido de Brønsted quirales y dihidropiridinas como fuente de hidruro es un paso clave en la hidrogenación organocatalítica que conduce a la producción de estos fármacos vitales .
Ciencia de los materiales: Intermediario de síntesis orgánica
En ciencia de los materiales, This compound sirve como un intermediario en la síntesis de compuestos orgánicos complejos . Su forma sólida y alta pureza lo hacen adecuado para varias reacciones donde se requiere un compuesto aromático fluorado. El punto de fusión y la solubilidad del compuesto en cloroformo son parámetros críticos para su aplicación en la síntesis de materiales .
Síntesis química: Síntesis asimétrica sin metales
El compuesto se utiliza en procesos de síntesis asimétrica sin metales. El producto de hidrogenación de This compound es un intermediario clave en la producción de varios agentes químicos, particularmente en el desarrollo de nuevos fármacos antibacterianos . Esta aplicación subraya la versatilidad e importancia del compuesto en técnicas innovadoras de síntesis química.
Química analítica: Estándar de referencia
This compound: se puede usar como un estándar de referencia en química analítica debido a sus propiedades físicas y químicas bien definidas . Su punto de fusión preciso y sus especificaciones de ensayo permiten su uso en la calibración de instrumentos y la validación de métodos analíticos, lo que garantiza la precisión y la coherencia en los hallazgos de la investigación.
Bioquímica: Síntesis de fluoroquinolonas
En bioquímica, el compuesto es integral en la síntesis de fluoroquinolonas, que se utilizan para combatir infecciones bacterianas, incluidas las causadas por cepas resistentes a los medicamentos . El producto de hidrogenación de This compound es particularmente significativo ya que forma la columna vertebral de estas moléculas bioactivas.
Aplicaciones ambientales: Investigación y desarrollo
Si bien las aplicaciones ambientales específicas de This compound no se mencionan directamente en la literatura disponible, los compuestos como este a menudo se utilizan en la investigación de la ciencia ambiental. Pueden estar involucrados en el estudio de la degradación de contaminantes o en el desarrollo de procesos de síntesis respetuosos con el medio ambiente .
Safety and Hazards
6-Fluoro-2-methylquinoline is classified as a skin irritant and serious eye irritant. It is recommended to avoid contact with skin and eyes, and to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, it is advised to seek medical attention .
Direcciones Futuras
The future directions of 6-Fluoro-2-methylquinoline research could involve further exploration of its antibacterial properties, given that its hydrogenation product is a key intermediate of an antibacterial agent . Additionally, its potential anticancer properties could be investigated further, considering its suggested mechanism of action .
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro-2-methylquinoline is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Mode of Action
6-Fluoro-2-methylquinoline acts as a potent inhibitor of DHODH . By binding to this enzyme, it prevents the normal synthesis of pyrimidines, thereby disrupting DNA and RNA production in cells.
Biochemical Pathways
The inhibition of DHODH by 6-Fluoro-2-methylquinoline affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules. By inhibiting DHODH, 6-Fluoro-2-methylquinoline causes a depletion of critical precursors for RNA and DNA synthesis .
Result of Action
The result of 6-Fluoro-2-methylquinoline’s action is the disruption of DNA and RNA synthesis in cells due to the inhibition of DHODH . This can lead to cell death, making 6-Fluoro-2-methylquinoline a potential anticancer agent .
Propiedades
IUPAC Name |
6-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIARMSVZOEZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150180 | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1128-61-6 | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-FLUORO-2-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 6-fluoro-2-methylquinoline undergo hydrodefluorination, and what catalyst can facilitate this reaction?
A1: Yes, 6-fluoro-2-methylquinoline can be hydrodefluorinated using a specific ruthenium-based catalyst. The research paper highlights the successful hydrodefluorination of 6-fluoro-2-methylquinoline using a ruthenium N-heterocyclic carbene (NHC) complex, specifically Cp*(IPr)RuH3, in the presence of isopropyl alcohol as the reducing agent []. This reaction effectively replaces the fluorine atom with a hydrogen atom.
Q2: What is the significance of the catalyst structure in the hydrodefluorination of 6-fluoro-2-methylquinoline?
A2: The structure of the Cp*(IPr)RuH3 catalyst is crucial for its activity in this reaction. The researchers propose a mechanism involving the elimination of the NHC ligand, allowing for the coordination of both the 6-fluoro-2-methylquinoline substrate and the isopropyl alcohol to the ruthenium center []. This coordination is believed to facilitate the subsequent steps leading to hydrodefluorination.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)



